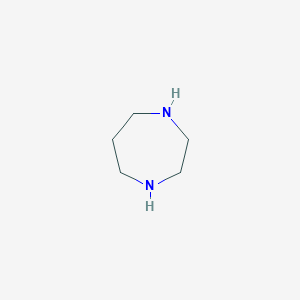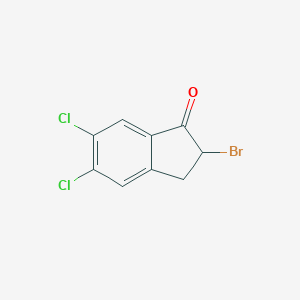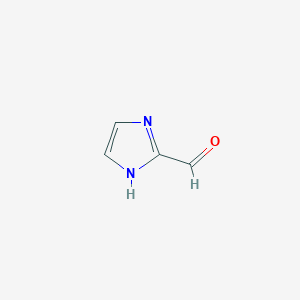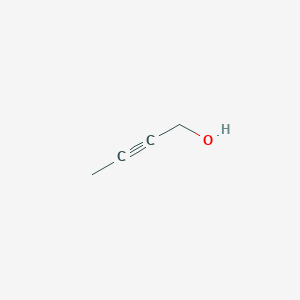
1-chloro-4-phenyl-3-Butyn-2-one
概要
説明
1-Chloro-4-phenyl-3-butyn-2-one is a chemical compound with the molecular formula C10H7ClO . It is an intermediate used in reactions with organometallic reagents .
Synthesis Analysis
The synthesis of 1-chloro-4-phenyl-3-butyn-2-one involves reactions with organometallic reagents . It has been reported that 4-phenyl-3-butyn-2-one reacts with bromine chloride and iodine monochloride in CH2Cl2, CH2Cl2/pyridine, and MeOH .Molecular Structure Analysis
The molecular structure of 1-chloro-4-phenyl-3-butyn-2-one consists of 10 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The InChI string representation of its structure isInChI=1S/C10H7ClO/c11-8-10 (12)7-6-9-4-2-1-3-5-9/h1-5H,8H2 . Chemical Reactions Analysis
1-Chloro-4-phenyl-3-butyn-2-one is involved in various chemical reactions. For instance, 3-butyn-2-one undergoes an asymmetric double-Michael reaction with ortho-tosylamidophenyl malonate catalyzed by chiral aminophosphines to yield indolines . It also undergoes a double Michael reaction with nitrogen-containing tethered diacid to give pipecolic acid derivatives .Physical And Chemical Properties Analysis
1-Chloro-4-phenyl-3-butyn-2-one has a molecular weight of 178.61 g/mol . It has a melting point of 37 °C and a boiling point of 136-138 °C under a pressure of 7 Torr . The density of this compound is predicted to be 1.20±0.1 g/cm3 .科学的研究の応用
Drug Metabolism Studies
1-chloro-4-phenyl-3-butyn-2-one: has been used in studies to understand its metabolism in rat liver preparations. The compound undergoes reductive metabolism, where the triple bond and carbonyl group are reduced . This research provides insights into the metabolic pathways and potential interactions of pharmaceuticals within biological systems.
Organometallic Reactions
This compound serves as an intermediate in reactions with organometallic reagents . Its unique structure allows for the formation of complex molecules, which can be pivotal in the development of new materials or drugs.
Synthesis of Diterpenoids
In the field of natural product synthesis, 1-chloro-4-phenyl-3-butyn-2-one is utilized for the synthesis of clerodane diterpenoid, a compound with various biological activities . This application is significant for the discovery of new drugs derived from natural substances.
Arylation Processes
The compound is involved in stereoselective arylation processes mediated by gallium (III) chloride, leading to the formation of (E)-α,β-unsaturated ketones . This is particularly useful in synthetic chemistry for creating compounds with specific configurations and properties.
Enzymatic Reduction Research
Research into the enzymatic reduction of 1-chloro-4-phenyl-3-butyn-2-one has led to the discovery of a new type of reductase enzyme in rat liver microsomes . This finding could have implications for understanding enzyme mechanisms and designing enzyme inhibitors.
Pharmacokinetics
The study of how 1-chloro-4-phenyl-3-butyn-2-one is absorbed, distributed, metabolized, and excreted in organisms can provide valuable information for drug development and safety assessments .
Inhibition Studies
1-chloro-4-phenyl-3-butyn-2-one: has been shown to inhibit ethoxyresorufin-O-dealkylase activity in rat liver microsomes . This suggests potential applications in studying the inhibition of specific enzymes involved in drug metabolism.
Chiral Chemistry
The compound’s ability to form enantiomers during its reduction by liver microsomes and cytosol has been observed . This property is essential for the development of chiral drugs, which can have different biological effects depending on their orientation.
作用機序
Target of Action
The primary target of 1-chloro-4-phenyl-3-butyn-2-one is the vacuolar-type H±ATPase . This enzyme plays a crucial role in maintaining the pH balance within cells and is involved in various cellular processes, including protein processing and degradation .
Mode of Action
1-chloro-4-phenyl-3-butyn-2-one is an electron-deficient alkyne. It is suggested that the compound induces nematode paralysis and death by forming a vinyl sulfide linkage . This linkage is speculated to result from a chemoselective cysteine modification of unprotected peptides .
Biochemical Pathways
The compound’s interaction with vacuolar-type h±atpase suggests it may disrupt processes dependent on this enzyme, such as protein processing and degradation .
Pharmacokinetics
It has a molecular weight of 178.62 and a density of 1.20±0.1 g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The primary result of 1-chloro-4-phenyl-3-butyn-2-one’s action is the induction of nematode paralysis and death . This is likely due to the disruption of normal cellular processes through its interaction with vacuolar-type H±ATPase .
Action Environment
The efficacy and stability of 1-chloro-4-phenyl-3-butyn-2-one may be influenced by various environmental factors. For instance, the compound’s boiling point (136-138 °C at 7 Torr) and melting point (37 °C) suggest it may be stable under normal environmental conditions . .
特性
IUPAC Name |
1-chloro-4-phenylbut-3-yn-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOISFBPSVUIIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451657 | |
| Record name | 1-chloro-4-phenyl-3-Butyn-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-chloro-4-phenyl-3-Butyn-2-one | |
CAS RN |
176648-09-2 | |
| Record name | 1-chloro-4-phenyl-3-Butyn-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














